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Compound of Interest

Compound Name: Ethyl 6,8-dichlorooctanoate

Cat. No.: B143167 Get Quote

Oseltamivir (marketed as Tamiflu) is a cornerstone of antiviral therapy for influenza, and its

synthesis has been a subject of intense research to ensure a stable and efficient supply. This

guide provides a comparative analysis of different published synthesis protocols for oseltamivir,

with a focus on reaction yields and experimental methodologies. The information is intended for

researchers, scientists, and professionals in drug development to facilitate an objective

evaluation of various synthetic routes.

Quantitative Data Summary
The following table summarizes the key performance indicators of four distinct synthesis

protocols for oseltamivir, offering a side-by-side comparison of their efficiencies.
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Parameter

Protocol A:
Roche
Industrial
Synthesis

Protocol B:
Improved
Shikimic Acid
Route (Nie et
al.)

Protocol C:
Azide-Free
Diethyl D-
tartrate Route

Protocol D:
Hayashi One-
Pot Synthesis

Starting Material (-)-Shikimic Acid (-)-Shikimic Acid Diethyl D-tartrate

(Not explicitly

detailed in

abstract)

Number of Steps ~10-12[1] 8[2][3][4] 11[5][6][7]

9 (in three one-

pot operations)

[8][9]

Overall Yield 17-22%[8][10] 47%[2][3][4]

Competitive (not

explicitly stated

in abstracts)[1]

57%[8]

Key Features

Well-established

industrial

process[8]

Shortened route

with higher

yield[4]

Avoids

hazardous azide

reagents[5][6][7]

High efficiency

through one-pot

operations[8][9]

Use of

Hazardous

Reagents

Yes (azides)[8]

[10]
Yes (azides)[3][4]

No (azide-free)

[5][6][7]

Not explicitly

detailed in

abstract

Experimental Protocols
Detailed methodologies for key transformations in the compared synthetic routes are outlined

below. These protocols are based on published literature and are intended for informational

purposes.

Protocol A: Roche Industrial Synthesis from (-)-Shikimic Acid (Key Steps)

The commercial synthesis of oseltamivir developed by Roche traditionally begins with (-)-

shikimic acid, a natural product.[10] A key challenge has been the reliance on this natural

source, which can lead to supply chain vulnerabilities.[10] The process involves the use of

potentially explosive azide reagents.[8][10]
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Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to form the ethyl

ester.[10]

Ketalization: The resulting ethyl shikimate is reacted with 3-pentanone and p-toluenesulfonic

acid to protect the C-3 and C-4 hydroxyl groups.[10]

Mesylation: The C-5 hydroxyl group is activated by reaction with methanesulfonyl chloride

(MsCl) in the presence of a base.[10]

Epoxidation: The protected and activated intermediate is treated with a base to form a key

epoxide intermediate.[8]

Azide Opening: The epoxide is opened with an azide source, followed by several subsequent

steps to yield oseltamivir.[8]

Protocol B: Improved Shikimic Acid Route (Nie et al.)

This route provides a more efficient synthesis from (-)-shikimic acid, achieving a higher overall

yield in fewer steps compared to the original industrial process.[4]

Trimesylation: (-)-Shikimic acid is converted to its ethyl ester and then treated with

methanesulfonyl chloride to form the trimesylate derivative.[4]

First Azide Displacement: The trimesylate is reacted with sodium azide in an aqueous

solvent system, leading to a regioselective substitution at the C-3 position.[4]

Aziridination: The resulting diazido intermediate is treated to form a key aziridine

intermediate.[4]

Second Azide Displacement: The aziridine is opened with sodium azide to introduce the

second nitrogen functionality.[4]

Reduction and Acylation: The azide groups are reduced to amines, followed by selective

acylation to introduce the acetamido group.[8]

Final Steps: The synthesis is completed through deprotection and salt formation to yield

oseltamivir phosphate.[8]
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Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic protocols.

Simplified Workflow of Oseltamivir Synthesis

Protocol A: Roche Industrial Synthesis Protocol B: Improved Shikimic Acid Route Protocol C: Azide-Free Diethyl D-tartrate Route
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Caption: Comparative workflow of key Oseltamivir synthesis routes.

This guide highlights the evolution of oseltamivir synthesis, showcasing the progression from

reliance on natural sources to more efficient and safer synthetic methods. The choice of a

particular protocol in a research or industrial setting will depend on a variety of factors,

including starting material availability, cost, safety considerations, and desired overall yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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